

Spectral Characterization of 2-[2-(Methoxycarbonyl)phenyl]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Cat. No.: B2992349

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Introduction

2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known as homophthalic acid monomethyl ester, is a valuable building block in organic synthesis, particularly in the preparation of more complex pharmaceutical intermediates. Its chemical structure, featuring both a carboxylic acid and a methyl ester on a disubstituted benzene ring, presents a unique spectral fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications, including drug development. The methodologies for acquiring this spectral data are also detailed, providing a comprehensive resource for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The structure of **2-[2-(Methoxycarbonyl)phenyl]acetic acid** ($C_{10}H_{10}O_4$, Molar Mass: 194.18 g/mol) is foundational to understanding its spectral properties. The ortho-substitution on the benzene ring, with a methoxycarbonyl group and an acetic acid moiety, dictates the chemical environment of each atom and, consequently, its interaction with different spectroscopic techniques.

Caption: Molecular structure of **2-[2-(Methoxycarbonyl)phenyl]acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-[2-(Methoxycarbonyl)phenyl]acetic acid**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-[2-(Methoxycarbonyl)phenyl]acetic acid** is predicted to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the methyl protons of the ester, and the acidic proton of the carboxylic acid. Due to the ortho-substitution, the aromatic region will display a complex splitting pattern.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~11.0 - 12.0	Singlet (broad)	1H
Aromatic Protons (Ar-H)	~7.2 - 8.0	Multiplet	4H
Methylene (-CH ₂ -)	~3.8	Singlet	2H
Methyl Ester (-OCH ₃)	~3.9	Singlet	3H

Interpretation:

- Carboxylic Acid Proton:** The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically between 10 and 13 ppm, due to hydrogen bonding and its acidic nature.^[1]
- Aromatic Protons:** The four protons on the benzene ring are chemically non-equivalent and will likely appear as a complex multiplet in the range of 7.2-8.0 ppm. The electron-withdrawing nature of both the methoxycarbonyl and acetic acid groups will deshield these

protons, shifting them downfield.[2] The exact splitting pattern will depend on the coupling constants between adjacent and non-adjacent protons.

- **Methylene Protons:** The two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid will be deshielded and are expected to resonate as a singlet around 3.8 ppm.
- **Methyl Protons:** The three protons of the methyl ester group are in a different chemical environment and will appear as a sharp singlet, predicted to be around 3.9 ppm.

For comparison, the isomeric 2-(4-(methoxycarbonyl)phenyl)acetic acid shows two doublets for the aromatic protons at δ 8.00 and 7.35 ppm, a singlet for the methyl ester at δ 3.90 ppm, and a singlet for the methylene group at δ 3.70 ppm, which supports the predicted chemical shift ranges for the target molecule.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry in the ortho-substituted ring, ten distinct carbon signals are expected.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid Carbonyl (-COOH)	~175 - 178
Ester Carbonyl (-COOCH ₃)	~167 - 170
Aromatic Carbons (C-C=O and C-CH ₂)	~135 - 140
Aromatic Carbons (Ar-C)	~125 - 132
Methyl Ester Carbon (-OCH ₃)	~52
Methylene Carbon (-CH ₂ -)	~41

Interpretation:

- **Carbonyl Carbons:** Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl will typically be further downfield than the ester carbonyl.[4]

- **Aromatic Carbons:** The six aromatic carbons will resonate in the 120-150 ppm range.^[5] The two carbons attached to the substituents will be quaternary and may show weaker signals. The other four carbons will show stronger signals. The specific chemical shifts will be influenced by the electron-withdrawing effects of the substituents.^{[6][7]}
- **Aliphatic Carbons:** The methyl carbon of the ester group is expected around 52 ppm, and the methylene carbon of the acetic acid moiety around 41 ppm.

The predicted chemical shifts are based on data for similar structures, such as 2-(4-(methoxycarbonyl)phenyl)acetic acid, which shows signals at δ 176.8 (acid C=O), 166.9 (ester C=O), and in the aromatic region, along with signals at 52.2 (-OCH₃) and 40.9 (-CH₂-).^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-[2-(Methoxycarbonyl)phenyl]acetic acid** will be characterized by the distinct absorption bands of the carboxylic acid and ester functional groups.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	3300 - 2500	Broad, Strong
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
C=O Stretch (Carboxylic Acid)	1710 - 1680	Strong
C=O Stretch (Ester)	1750 - 1735	Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium to Weak
C-O Stretch (Ester & Acid)	1300 - 1000	Strong
O-H Bend (Carboxylic Acid)	950 - 910	Medium

Interpretation:

- **O-H Stretch:** A very broad and strong absorption band is expected in the region of 3300-2500 cm^{-1} , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.^{[8][9][10]}
- **C=O Stretches:** Two distinct, strong carbonyl absorption bands will be a key feature. The carboxylic acid carbonyl will appear around 1710-1680 cm^{-1} , while the ester carbonyl, being less affected by hydrogen bonding, will absorb at a higher frequency, around 1750-1735 cm^{-1} .^{[8][9][10]}
- **C-O Stretches:** Strong bands in the 1300-1000 cm^{-1} region will correspond to the C-O stretching vibrations of both the carboxylic acid and the ester groups.
- **Aromatic and Aliphatic C-H Stretches:** Aromatic C-H stretching vibrations will be observed just above 3000 cm^{-1} , while aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of **2-[2-(Methoxycarbonyl)phenyl]acetic acid** is expected to show a molecular ion peak and several characteristic fragment ions.

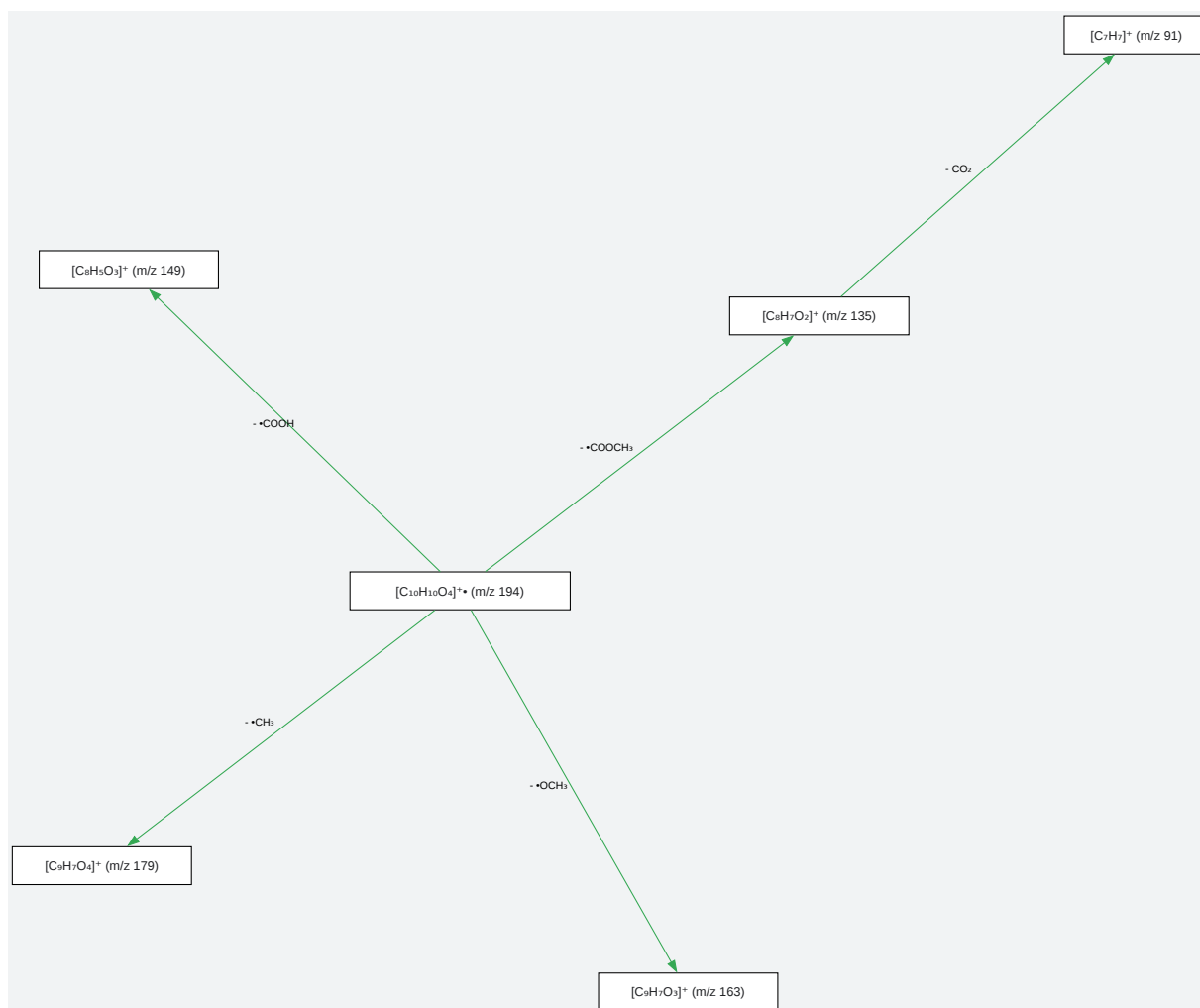
Predicted Fragmentation Pattern:

m/z	Proposed Fragment Ion	Formation Pathway
194	$[\text{C}_{10}\text{H}_{10}\text{O}_4]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)
179	$[\text{C}_9\text{H}_7\text{O}_4]^+$	Loss of $\bullet\text{CH}_3$
163	$[\text{C}_9\text{H}_7\text{O}_3]^+$	Loss of $\bullet\text{OCH}_3$
149	$[\text{C}_8\text{H}_5\text{O}_3]^+$	Loss of $\bullet\text{COOH}$
135	$[\text{C}_8\text{H}_7\text{O}_2]^+$	Loss of $\bullet\text{COOCH}_3$
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion

Interpretation:

The PubChem entry for this compound lists prominent GC-MS peaks at m/z 127, 134, 118, and 162, which suggests a complex fragmentation pattern.^[11] Based on the structure, several fragmentation pathways can be proposed:

- **Molecular Ion:** The molecular ion peak ($M^{+\bullet}$) should be observed at m/z 194.
- **Loss of Methyl Radical:** Fragmentation of the ester can lead to the loss of a methyl radical ($\bullet\text{CH}_3$) to give a fragment at m/z 179.
- **Loss of Methoxy Radical:** Loss of the methoxy group ($\bullet\text{OCH}_3$) would result in a fragment at m/z 163.
- **Loss of Carboxyl Radical:** Cleavage of the carboxylic acid group ($\bullet\text{COOH}$) would lead to a fragment at m/z 149.
- **Loss of Methoxycarbonyl Radical:** Loss of the entire methoxycarbonyl group ($\bullet\text{COOCH}_3$) would give a fragment at m/z 135.
- **Tropylium Ion:** A common fragmentation pathway for compounds containing a benzyl group is the formation of the stable tropylium ion at m/z 91.^[12]



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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The halogen effect on the ^{13}C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 2-[2-(Methoxycarbonyl)phenyl]acetic acid | $\text{C}_{10}\text{H}_{10}\text{O}_4$ | CID 584245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. whitman.edu [whitman.edu]
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